L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-

Description

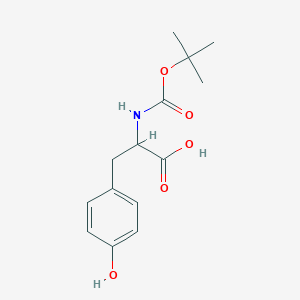

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUSIJNWNXLQQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317235 | |

| Record name | BOC-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-80-1 | |

| Record name | BOC-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BOC-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Boc-L-tyrosine

Introduction

N-tert-Butoxycarbonyl-L-tyrosine (Boc-L-tyrosine) is a derivative of the essential amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This modification is crucial in peptide synthesis and other biochemical applications as it enhances stability and solubility in organic solvents.[1][4] The Boc protecting group can be readily removed under acidic conditions, allowing for the regeneration of the free amino group for subsequent reactions.[1] Boc-L-tyrosine serves as a fundamental building block in the development of pharmaceuticals, biomaterials, and in the study of protein interactions.[1][4]

Chemical Structure and Identifiers

The chemical structure of Boc-L-tyrosine consists of an L-tyrosine core with a Boc protecting group attached to the alpha-amino group.

Caption: Chemical structure of Boc-L-tyrosine.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 3978-80-1[1][5] |

| Molecular Formula | C14H19NO5[1][4][5] |

| Molecular Weight | 281.3 g/mol [3][4] |

| IUPAC Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid[1][3] |

| InChI | InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1[1][3] |

| InChIKey | CNBUSIJNWNXLQQ-NSHDSACASA-N[1][3] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1][3] |

| Synonyms | Boc-L-Tyr-OH, N-Boc-L-tyrosine, N-(tert-Butoxycarbonyl)-L-tyrosine[1][4][5] |

| Appearance | White to off-white crystalline powder[1][4][5] |

| Melting Point | 84-88 °C[5], 133-135 °C (lit.)[2], 250-258 °C (lit.)[4] |

| Density | 1.26 g/cm³[5] |

| Optical Rotation | [a]D20 = +36 ± 2º (c=1 in Dioxane)[4]; [a]D20 = +2 ± 2º (c=2 in AcOH)[4] |

Solubility

Boc-L-tyrosine is sparingly soluble in water but exhibits good solubility in many organic solvents.[1][5]

Table 2: Solubility of Boc-L-tyrosine

| Solvent | Solubility |

| Water | <0.01 g/L[5] |

| Methanol (MeOH) | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

Spectroscopic Data

Table 3: 1H NMR Spectroscopic Data for Boc-L-tyrosine

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Reference Solvent |

| Aromatic | 7.03 | d, J=8.4 Hz | 2H | CD3OD[6] |

| Aromatic | 6.70 | d, J=8.4 Hz | 2H | CD3OD[6] |

| -CH (α-proton) | 4.32-4.23 | m | 1H | CD3OD[6] |

| -CH₂- (β-protons) | 3.04 | dd, J=13.8, 5.2 Hz | 1H | CD3OD[6] |

| -CH₂- (β-protons) | 2.81 | dd, J=13.8, 5.2 Hz | 1H | CD3OD[6] |

| -C(CH₃)₃ (Boc) | 1.39 | s | 9H | CD3OD[6] |

Experimental Protocols

Synthesis of Boc-L-tyrosine

A common method for the synthesis of Boc-L-tyrosine involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Caption: General workflow for the synthesis of Boc-L-tyrosine.

Detailed Protocol:

-

Dissolve potassium carbonate (K₂CO₃) in a 1:1 mixture of water and dioxane.[6]

-

Cool the solution to 0°C in an ice bath.[6]

-

Add L-tyrosine and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the cooled solution.[6]

-

Stir the reaction mixture at room temperature overnight.[6]

-

After the reaction is complete, add water and then a saturated solution of potassium bisulfate (KHSO₄) until the pH reaches 4.[6]

-

Extract the product with ethyl acetate.[6]

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.[6]

A common byproduct of this reaction is the di-protected N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH).[7][8]

Purification of Boc-L-tyrosine

Purification is often necessary to remove unreacted starting materials and byproducts like Boc-Tyr(Boc)-OH.

Protocol: Column Chromatography

-

Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto silica gel.

-

Loading: Load the silica with the adsorbed sample onto a silica gel column.[7]

-

Elution: Elute the column with a solvent gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate with an increasing proportion of ethyl acetate. The less polar Boc-Tyr(Boc)-OH will elute before the more polar Boc-L-tyrosine.[7]

-

Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure product.[7]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[7]

Boc Deprotection

The Boc group can be removed under acidic conditions to yield the free amino acid.

Detailed Protocol:

-

Suspend the Boc-protected amino acid in dry dichloromethane (CH₂Cl₂).[6]

-

Under an inert atmosphere (e.g., N₂), cool the mixture to 0°C.[6]

-

Add trifluoroacetic acid (TFA) dropwise over one hour.[6]

-

Continue stirring at 0°C for one hour, followed by two hours at room temperature.[6]

-

Remove the solvent and excess TFA by evaporation under reduced pressure.[6]

-

Add cold diethyl ether or hexane to the residue to precipitate the deprotected product.[6]

-

Filter the solid product and dry it in a desiccator.[6]

HPLC Analysis

HPLC is a standard technique for assessing the purity of Boc-L-tyrosine.

General Protocol:

-

Column: A chiral stationary phase column, such as Astec® CHIROBIOTIC® T, can be used for enantiomeric separation.[9]

-

Mobile Phase: A typical mobile phase could be a mixture of methanol, acetonitrile, acetic acid, and triethylamine, or an ammonium acetate buffer with methanol.[9][10]

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is commonly used.[9][10]

-

Detection: UV detection at 220 nm or 254 nm is suitable for analysis.[9][10]

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like methanol.[9]

-

Injection Volume: Inject a small volume, typically 5 µL.[9]

References

- 1. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

- 3. L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl- | C14H19NO5 | CID 117439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

A Technical Guide to the Synthesis of N-Boc-L-tyrosine from L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-tyrosine (N-Boc-L-tyrosine), a crucial building block in peptide synthesis and pharmaceutical development. This document outlines the fundamental principles of the synthesis, details common experimental protocols, presents key quantitative data for comparison, and provides a visual representation of the synthetic workflow.

Introduction

The protection of the α-amino group of amino acids is a fundamental step in peptide synthesis to ensure selective amide bond formation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1] The synthesis of N-Boc-L-tyrosine from L-tyrosine involves the reaction of the amino group of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O), a common Boc-introducing reagent.[2] This reaction is typically carried out in the presence of a base in a suitable solvent system.

A common challenge in the synthesis of N-Boc-L-tyrosine is the potential for the formation of the di-protected byproduct, N,O-bis(tert-butoxycarbonyl)-L-tyrosine, where the phenolic hydroxyl group of the tyrosine side chain also reacts with (Boc)₂O.[3] The separation of this byproduct from the desired product can be challenging due to their similar polarities.[3] Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired N-Boc-L-tyrosine.

Synthetic Pathway and Mechanism

The synthesis of N-Boc-L-tyrosine proceeds via a nucleophilic attack of the amino group of L-tyrosine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity. The unstable intermediate then collapses, releasing tert-butanol and carbon dioxide, to yield the stable N-Boc-L-tyrosine carbamate.[4]

Experimental Protocols

Several methods for the synthesis of N-Boc-L-tyrosine have been reported, varying in the choice of base and solvent system. Below are two common and effective protocols.

Protocol 1: Synthesis using Triethylamine in Dioxane/Water

This method employs triethylamine as the base in a mixture of dioxane and water.

-

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine

-

Dioxane

-

Water

-

1 N HCl

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of L-tyrosine (5 g, 27.6 mmol) in a 1:1 mixture of dioxane and water (100 mL), add triethylamine (5.81 mL, 41.4 mmol).[5]

-

Cool the reaction mixture to 0 °C in an ice/water bath.[5]

-

Add di-tert-butyl dicarbonate (6.6 g, 30.4 mmol) in one portion.[5]

-

Remove the cooling bath after 30 minutes and stir the reaction mixture at room temperature for 18 hours.[5]

-

Concentrate the reaction mixture under reduced pressure.[5]

-

Dilute the residue with water and ethyl acetate.[5]

-

Separate the aqueous layer and wash it with ethyl acetate.[5]

-

Acidify the aqueous layer to pH 1 with 1 N HCl and extract with ethyl acetate.[5]

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[5]

-

Evaporate the solvent to yield N-Boc-L-tyrosine as a white foam.[5]

-

Protocol 2: Synthesis using Sodium Hydroxide in Isopropyl Alcohol/Water

This protocol utilizes a stronger base, sodium hydroxide, in a mixture of isopropyl alcohol and water.

-

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (32% in water)

-

Isopropyl alcohol

-

Water

-

Ether

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend L-tyrosine (18.1 g, 100.0 mmol) in 250 mL of water.[6]

-

Add a solution of di-tert-butyl dicarbonate (65.4 g, 300.0 mmol) in 150 mL of isopropyl alcohol.[6]

-

Adjust the pH of the mixture to 11.5-12 by the repeated addition of a 32% aqueous solution of sodium hydroxide. The reaction temperature may increase to around 37°C.[6]

-

Cool the reaction to 20°C.[6]

-

Add 250 mL of water and extract the mixture with ether.[6]

-

Wash the combined organic phases with water and dry over anhydrous sodium sulfate.[6]

-

Evaporate the solvent to obtain a gummy residue.[6]

-

Dissolve the residue in ethyl acetate, filter the solution, and add hexane.[6]

-

Evaporate the solvent to induce crystallization, yielding white crystals of N-Boc-L-tyrosine.[6]

-

Data Presentation

The following table summarizes key quantitative data for N-Boc-L-tyrosine.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₅ | [7] |

| Molecular Weight | 281.30 g/mol | [7] |

| Appearance | White to off-white powder or crystals | [8][9] |

| Melting Point | 133-135 °C | |

| Optical Rotation [α]²⁰/D | +3.0° (c = 2 in acetic acid) | |

| Yield (Protocol 1) | 92% | [5] |

| Yield (Protocol 2) | >100% (crude, may contain residual solvent) | [6] |

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of N-Boc-L-tyrosine from L-tyrosine.

Conclusion

The synthesis of N-Boc-L-tyrosine is a well-established and crucial process in the field of peptide chemistry. By carefully selecting the appropriate base, solvent, and reaction conditions, high yields of the desired product can be achieved while minimizing the formation of byproducts. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and purify N-Boc-L-tyrosine for their specific applications in drug development and scientific research.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. N,O-Di-BOC-D-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 7. L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl- | C14H19NO5 | CID 117439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc-L-Tyrosine, 5 g, CAS No. 3978-80-1 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

A Technical Guide to the (Boc)₂O Protection of L-Tyrosine: Mechanism, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism for protecting the amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O). It includes detailed experimental protocols, quantitative data, and explores the significance of this protective chemistry in the context of peptide synthesis and drug development.

Core Mechanism of N-Terminal Boc Protection

The protection of the α-amino group of L-tyrosine with di-tert-butyl dicarbonate is a fundamental reaction in peptide synthesis and the development of complex organic molecules. The process is a nucleophilic acyl substitution reaction.

The reaction is typically carried out under basic conditions. The base serves to deprotonate the α-amino group of L-tyrosine, thereby increasing its nucleophilicity. The more nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. This leads to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, resulting in the formation of the N-Boc protected L-tyrosine. The byproducts of this reaction are tert-butanol and carbon dioxide, the evolution of which provides a strong thermodynamic driving force for the reaction.[1]

Under the basic conditions required for the N-protection, the carboxylic acid group of L-tyrosine exists as a carboxylate anion. This anion is a poor nucleophile and therefore does not react with (Boc)₂O. The phenolic hydroxyl group, however, can be deprotonated under strongly basic conditions (pH ≥ 12) and can compete with the α-amino group in reacting with (Boc)₂O, which would lead to the formation of N,O-bis-Boc-L-tyrosine.[2][3] Therefore, careful control of the reaction pH is crucial for selective N-protection.

Quantitative Data

The N-Boc protection of L-tyrosine is generally a high-yielding reaction. The table below summarizes quantitative data from various reported experimental protocols.

| L-Tyrosine (equiv.) | (Boc)₂O (equiv.) | Base (equiv.) | Solvent System | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1.0 | 1.0 | K₂CO₃ (3.0) | Dioxane/H₂O (1:1) | Room Temp. | Overnight | 94 | Not Specified | [4] |

| 1.0 | 1.38 | Not Specified | Not Specified | 0 °C to Room Temp. | 18 h | 92 | Not Specified | [5] |

| 1.0 | ~1.5 | NaOH (to pH ≥12) | H₂O | Not Specified | 1-3 h (stepwise addition) | 92.17 | >99 | [3] |

Experimental Protocols

Below are detailed methodologies for the synthesis of N-Boc-L-tyrosine.

Protocol 1: Using Potassium Carbonate in Dioxane/Water[4]

-

Dissolution: Dissolve potassium carbonate (K₂CO₃) (3.0 equiv.) in a 1:1 mixture of water and dioxane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reactants: Add L-tyrosine (1.0 equiv.) and a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) in dioxane to the cooled solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Add water to the reaction mixture.

-

Acidify with a saturated solution of potassium bisulfate (KHSO₄) to a pH of 4.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate under reduced pressure to obtain the product.

-

Protocol 2: Using Sodium Hydroxide in Water[3]

-

Dissolution and Basification: Dissolve L-tyrosine (1.0 equiv.) in water and add a high-concentration solution of sodium hydroxide (NaOH) until the pH is ≥12.

-

Stepwise Addition of (Boc)₂O: Add (Boc)₂O in batches (e.g., three portions) with stirring, allowing for a reaction time of 1-3 hours between each addition.

-

Impurity Removal: Extract the reaction mixture with a non-polar organic solvent such as petroleum ether to remove unreacted (Boc)₂O and other non-polar impurities.

-

Acidification and Extraction:

-

Adjust the pH of the aqueous layer to ~3 with 3M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3x).

-

-

Washing and Drying:

-

Combine the organic layers and wash with brine until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Crystallization: Filter the solution, reduce the volume, and add petroleum ether to induce crystallization of the N-Boc-L-tyrosine product.

Application in Peptide Synthesis and Drug Development

N-Boc-L-tyrosine is a critical building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[6][7] The Boc group provides temporary protection for the α-amino group, allowing for the sequential addition of other amino acids to build a peptide chain.

Tyrosine-containing peptides are of significant interest in drug development as they are often key components of endogenous ligands for various receptors, including opioid receptors.[8] For instance, enkephalins, which are endogenous opioid peptides, have a tyrosine residue at their N-terminus that is crucial for their analgesic activity.[9] These peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs) like the µ-opioid receptor.

References

- 1. One moment, please... [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-L-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

N-α-(tert-Butoxycarbonyl)-L-tyrosine, commonly abbreviated as Boc-L-Tyr-OH, is a pivotal derivative of the amino acid L-tyrosine. It serves as a fundamental building block in synthetic organic chemistry, most notably in solid-phase peptide synthesis (SPPS). The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for the stepwise assembly of peptide chains, a process central to drug discovery and the development of peptide-based therapeutics.[1][2][3][] This guide provides a comprehensive overview of the core physical and chemical properties of Boc-L-Tyr-OH, detailed experimental protocols for its synthesis and analysis, and its application in peptide synthesis.

Core Physical and Chemical Properties

Boc-L-Tyr-OH is typically a white to off-white crystalline powder.[1][5] Its properties are well-defined, making it a reliable reagent in various synthetic applications.

Physicochemical Data

The quantitative physical and chemical properties of Boc-L-Tyr-OH are summarized below. Note that the melting point can vary between sources, which may be attributed to different polymorphic forms or purity levels.

| Property | Value | References |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 133-135 °C | [6][7] |

| 84-88 °C | [1] | |

| Optical Rotation | [α]20/D +3.0° (c = 2 in acetic acid) | [6][8] |

| Density | 1.26 g/cm³ | [1] |

Chemical Identifiers

| Identifier | Value | References |

| Molecular Formula | C₁₄H₁₉NO₅ | [6][8][9] |

| Molecular Weight | 281.30 g/mol | [6][7][8] |

| CAS Number | 3978-80-1 | [1][6][7] |

| PubChem CID | 117439 | [9] |

| InChI Key | CNBUSIJNWNXLQQ-NSHDSACASA-N | [6][8] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [6][8] |

Solubility Profile

Boc-L-Tyr-OH exhibits poor solubility in water but is soluble in various organic solvents, which is critical for its use in synthesis and purification.[1][5]

| Solvent | Solubility | References |

| Water | <0.01 g/L | [1] |

| Methanol | Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Ethyl Acetate | Soluble | |

| Dichloromethane (DCM) | Soluble |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and characterization of Boc-L-Tyr-OH.

Synthesis of Boc-L-Tyr-OH

The standard procedure involves the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10][11]

-

Objective: To synthesize N-α-(tert-Butoxycarbonyl)-L-tyrosine from L-tyrosine.

-

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (as solvent)

-

Ethyl acetate (for extraction)

-

Potassium hydrogen sulfate (KHSO₄) or Hydrochloric acid (HCl) (for acidification)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the base (e.g., K₂CO₃) in a 1:1 mixture of water and dioxane and cool the solution to 0 °C.[10]

-

Add L-tyrosine to the cooled solution, followed by the addition of a solution of Boc₂O in dioxane.[10]

-

Stir the reaction mixture at room temperature overnight to allow the reaction to complete.[10]

-

After completion, add water and acidify the mixture to a pH of 3-4 with a saturated solution of KHSO₄ or dilute HCl.[10][12]

-

Extract the product into an organic solvent such as ethyl acetate (3x).[10]

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[10]

-

A primary challenge in this synthesis is the potential for the formation of the di-protected byproduct, N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), where the phenolic hydroxyl group is also protected.[12]

Purification of Boc-L-Tyr-OH

Purification is crucial to remove unreacted starting materials and the Boc-Tyr(Boc)-OH byproduct.

-

Objective: To purify crude Boc-L-Tyr-OH.

-

Method 1: Recrystallization [12]

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Method 2: Column Chromatography [12]

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a solvent system of increasing polarity, typically a gradient of hexane and ethyl acetate. The less polar Boc-Tyr(Boc)-OH will elute before the more polar Boc-L-Tyr-OH.[12]

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization

-

Objective: To confirm the identity and assess the purity of Boc-L-Tyr-OH.

-

A. High-Performance Liquid Chromatography (HPLC)

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure.

-

¹H NMR (300 MHz, CD₃OD):

-

δ 7.03 (d, J=8.4 Hz, 2H, aromatic protons)

-

δ 6.70 (d, J=8.4 Hz, 2H, aromatic protons)

-

δ 4.32-4.23 (m, 1H, α-proton)

-

δ 3.04 (dd, J=13.8, 5.2 Hz, 1H, β-proton)

-

δ 2.81 (dd, J=13.8, 5.2 Hz, 1H, β-proton)

-

δ 1.39 (s, 9H, Boc group protons)[10]

-

-

-

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify key functional groups.

-

Expected Absorption Bands:

-

~3300 cm⁻¹ (O-H stretch from phenol and carboxylic acid)

-

~2980 cm⁻¹ (C-H stretch from Boc group)

-

~1710 cm⁻¹ (C=O stretch from Boc carbamate and carboxylic acid)

-

~1510 cm⁻¹ (N-H bend and aromatic C=C stretch)

-

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Tyr-OH is a cornerstone of Boc-chemistry SPPS.[3] The process involves a repeating cycle of deprotection, neutralization, and coupling to build a peptide sequence on a solid support resin.

General Boc-SPPS Cycle Protocol

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][14]

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, such as N,N-diisopropylethylamine (DIEA), to free the N-terminal amine for the subsequent coupling reaction.[2][15]

-

Coupling: The incoming amino acid (e.g., Boc-L-Tyr-OH) is pre-activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and added to the resin to form a new peptide bond.[15]

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts before the next cycle begins.[2][15]

Context: The Role of Tyrosine in Signaling Pathways

While Boc-L-Tyr-OH is a synthetic tool, its unprotected counterpart, L-tyrosine, is a critical amino acid in cellular biology. Tyrosine residues in proteins are primary targets for phosphorylation by a class of enzymes known as tyrosine kinases.[16][17] This phosphorylation event acts as a molecular switch, initiating a cascade of downstream signals that regulate fundamental cellular processes like growth, differentiation, and metabolism.[16] Receptor Tyrosine Kinases (RTKs) are a major family of cell surface receptors that utilize this mechanism.[17][18] The synthesis of peptides containing tyrosine is therefore of great interest in developing modulators (inhibitors or activators) of these crucial signaling pathways for therapeutic purposes.[16][19]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side protection, gloves, and a dust respirator.[20][21]

-

Handling: Handle in a well-ventilated area. Keep away from heat and sources of ignition. Avoid breathing dust.[20]

-

Storage: Store in a cool, dry place in a tightly sealed container, typically at 2-8°C for short-term storage.[15][21] Keep away from direct sunlight and moisture.[1]

References

- 1. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 6. Boc-Tyr-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Boc-L-tyrosine, 99% | 3978-80-1 | N-(tert-Butoxycarbonyl)-L-tyrosine, Boc-Tyr-OH [ottokemi.com]

- 8. Boc-Tyr-OH 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. boc-l-tyr-oh amino acids manufacturers | Corey Organics [coreyorganics.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 17. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 18. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 19. quora.com [quora.com]

- 20. peptide.com [peptide.com]

- 21. carlroth.com [carlroth.com]

Stability and Storage of Boc-L-Tyrosine Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(tert-butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine) powder. Adherence to proper handling and storage protocols is critical to ensure the integrity, purity, and performance of this key reagent in peptide synthesis, drug development, and other biochemical applications. This document outlines the compound's physicochemical properties, stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical and Storage Data Summary

Boc-L-tyrosine is typically a white to off-white crystalline powder.[1][2] Its stability is contingent upon maintaining appropriate storage conditions. The following table summarizes the key physicochemical properties and recommended storage parameters compiled from various suppliers and safety data sheets.

| Parameter | Value / Condition | Source(s) |

| Appearance | White to off-white powder | [2][3] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][3] |

| Molecular Weight | 281.3 g/mol | [3] |

| Melting Point | 133-135 °C | [4] |

| Storage Temperature | -20°C | [5] |

| 0 - 8°C | [3] | |

| Room Temperature (Sealed in dry, dark place) | [4] | |

| Shipping Temperature | Ambient temperature | [5] |

| Solubility | Sparingly soluble in water (<0.01 g/L).[2] Soluble in organic solvents like DMSO and methanol.[1] | [1][2] |

| Purity (Typical) | ≥98% (HPLC) | [3] |

Chemical Stability and Degradation Pathways

Boc-L-tyrosine is generally stable under normal ambient and recommended storage conditions.[6] The primary point of vulnerability in the molecule is the tert-butyloxycarbonyl (Boc) protecting group, which is designed to be removed under acidic conditions.[1] Exposure to strong acids, such as trifluoroacetic acid (TFA), will cleave the Boc group, regenerating the free amino group of L-tyrosine and producing gaseous byproducts.

Additionally, the L-tyrosine core itself can be subject to degradation, although this is less common under standard laboratory conditions for the protected form. The natural degradation of L-tyrosine in biological systems is a multi-step enzymatic process involving transamination and oxidation to ultimately yield fumarate and acetoacetate.[7][8] While not a typical storage concern, awareness of this pathway is relevant for understanding potential downstream metabolites in biological applications.

Violent reactions can occur with strong oxidizing agents.[6] It is also crucial to avoid conditions of high humidity and direct sunlight, as moisture and UV exposure can promote degradation.[2][9]

Caption: Primary degradation pathway of Boc-L-tyrosine via acid-catalyzed deprotection.

Experimental Protocols for Stability Assessment

Assessing the stability of Boc-L-tyrosine involves subjecting the powder to controlled environmental conditions (stress testing) and analyzing aliquots at specific time points using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying the parent compound and detecting any degradation products.[10]

Protocol 1: Stability Evaluation under Acidic Conditions

This protocol is designed to simulate the deprotection steps in Boc-based solid-phase peptide synthesis (SPPS) and quantify the stability of the compound to acid.[11]

1. Sample Preparation: a. Accurately weigh and dissolve a known amount (e.g., 10 mg) of Boc-L-tyrosine powder in dichloromethane (DCM). b. Prepare a 50% trifluoroacetic acid (TFA) in DCM solution. c. Initiate the experiment by adding an equal volume of the 50% TFA/DCM solution to the Boc-L-tyrosine solution. d. Incubate the mixture at room temperature.

2. Time-Course Analysis: a. At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), extract an aliquot of the reaction mixture.[11] b. Immediately quench the reaction by neutralizing the TFA with a suitable base (e.g., N,N-diisopropylethylamine - DIPEA). c. Evaporate the solvent completely, for instance, under a stream of nitrogen.

3. HPLC Analysis: a. Reconstitute the dried residue from each time point in a defined volume of a suitable solvent mixture (e.g., 50% acetonitrile/water containing 0.1% TFA).[11] b. Inject the sample into a reverse-phase HPLC (RP-HPLC) system. c. Typical HPLC Parameters:

- Column: C18 stationary phase.

- Mobile Phase: A gradient of acetonitrile in water, with both solvents containing 0.1% TFA.

- Detection: UV detector monitoring at 220 nm and 280 nm.[11]

- Flow Rate: 1.0 mL/min. d. Quantify the peak area of Boc-L-tyrosine and any new peaks corresponding to degradation products. Calculate the percentage of remaining Boc-L-tyrosine at each time point.

Protocol 2: General Stability and Shelf-Life Testing

This protocol outlines a general workflow for assessing the stability of the powder under various storage conditions, consistent with ICH guidelines.[]

1. Sample Distribution: a. Distribute accurately weighed samples of a single lot of Boc-L-tyrosine powder into multiple vials suitable for the chosen conditions (e.g., amber glass vials to protect from light).

2. Storage under Stress Conditions: a. Place the vials in stability chambers set to different conditions. Examples include:

- Elevated Temperature: 40°C, 60°C.

- High Humidity: 25°C / 75% Relative Humidity (RH).

- Photostability: Exposure to a controlled light source (e.g., Xenon lamp).

- Control: Recommended storage condition (e.g., 4°C).

3. Sample Analysis: a. At specified intervals (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition. b. Prepare a solution of known concentration in a suitable solvent. c. Analyze the solution using a validated stability-indicating HPLC method as described in Protocol 1. d. In addition to HPLC, other techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can be used to identify and characterize unknown degradation products.[10][]

4. Data Evaluation: a. Compare the purity and impurity profiles of the stressed samples to the control sample at time zero. b. Document any changes in physical appearance (e.g., color, clumping). c. The data is used to establish the degradation rate, identify potential degradation products, and determine the recommended shelf-life and storage conditions.

Caption: A generalized workflow for conducting a stability study on Boc-L-tyrosine powder.

References

- 1. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

- 5. Boc-L-Tyrosine, 25 g, CAS No. 3978-80-1 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. benchchem.com [benchchem.com]

Navigating the Solubility of Boc-L-Tyrosine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-tyrosine (Boc-L-tyrosine) in common organic solvents. Understanding the solubility characteristics of this critical building block is paramount for optimizing reaction conditions, purification processes, and overall efficiency in peptide synthesis and other applications in drug development. While precise quantitative solubility data for Boc-L-tyrosine is not extensively available in public literature, this guide consolidates qualitative information and provides data for closely related derivatives to inform laboratory practices. Furthermore, a detailed experimental protocol for determining solubility is presented to empower researchers to ascertain precise values for their specific needs.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors including the polarity of the solute and solvent, temperature, pressure, and the presence of other solutes. Boc-L-tyrosine, with its protected amino group, carboxylic acid function, and phenolic side chain, exhibits a complex solubility profile. The bulky, non-polar tert-butoxycarbonyl (Boc) group generally increases its affinity for organic solvents compared to the unprotected L-tyrosine.

Quantitative and Qualitative Solubility Data

Precise, numerically-defined solubility data for Boc-L-tyrosine remains elusive in readily accessible scientific literature. However, qualitative descriptions from various sources consistently indicate its solubility in a range of common organic solvents. To provide a useful point of reference, the following tables summarize the available qualitative data for Boc-L-tyrosine and quantitative data for some of its closely related derivatives.

Table 1: Qualitative Solubility of Boc-L-tyrosine

| Solvent | Chemical Class | Qualitative Solubility |

| Methanol (MeOH) | Alcohol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1] |

| Dimethylformamide (DMF) | Amide | Soluble |

| Ethyl Acetate | Ester | Soluble |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble |

| Acetic Acid | Carboxylic Acid | Soluble |

| Water | Protic | Less Soluble[1] |

Table 2: Quantitative Solubility of Boc-L-tyrosine Derivatives

| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Boc-L-Tyrosine methyl ester | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 0.339 M | Ultrasonic assistance may be required.[2] |

| Boc-Tyr(tBu)-OH | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 0.296 M | Ultrasonic assistance may be needed.[3] |

| Boc-Tyr(Bzl)-OH | Dimethylformamide (DMF) | "Clearly soluble" at 1 mmole in 2 ml | ~0.5 M | A qualitative observation indicating good solubility.[3][4] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following isothermal shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of Boc-L-tyrosine in a specific organic solvent at a constant temperature.

Materials:

-

Boc-L-tyrosine

-

High-purity organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Boc-L-tyrosine and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of Boc-L-tyrosine to several vials. The presence of undissolved solid after equilibration is crucial.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Processing:

-

After the equilibration period, cease agitation and allow the vials to stand for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method would utilize a C18 column and a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength for Boc-L-tyrosine (e.g., ~275 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the solubility of Boc-L-tyrosine in the solvent by accounting for the dilution factor. Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

-

Visualizing Workflows

To further aid in the practical application of this guide, the following diagrams illustrate key experimental and synthetic workflows.

Boc-L-tyrosine is a fundamental reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The general cycle of Boc-SPPS is outlined below.

References

Spectroscopic Analysis of Boc-L-Tyrosine: A Technical Overview

This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry who rely on precise analytical data for structural elucidation and quality control. This document outlines key spectroscopic data, experimental methodologies for data acquisition, and a logical workflow for the characterization of this critical amino acid derivative.

Spectroscopic Data

The structural integrity and purity of Boc-L-tyrosine are primarily confirmed through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the characteristic chemical shifts and absorption bands for the molecule.

¹H NMR spectroscopy is a fundamental technique for verifying the molecular structure by identifying the chemical environment of hydrogen atoms. The data presented below was obtained in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm).

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (Tyrosine) | 7.03 | d | 2H |

| Aromatic (Tyrosine) | 6.70 | d | 2H |

| -CH (α-proton) | 4.32-4.23 | m | 1H |

| -CH₂- (β-protons) | 3.04 | dd | 1H |

| -CH₂- (β-protons) | 2.81 | dd | 1H |

| -C(CH₃)₃ (Boc) | 1.39 | s | 9H |

| Data sourced from a 300 MHz spectrum in CD₃OD.[1] |

¹³C NMR spectroscopy provides detailed information about the carbon framework of Boc-L-tyrosine. The table below lists characteristic chemical shifts for the carbon atoms.

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (Carboxyl) | ~174 |

| C=O (Boc) | ~156 |

| Aromatic C-OH | ~156.4 |

| Aromatic CH | ~132 |

| Aromatic C-CH₂ | ~126.8 |

| Aromatic CH | ~117.2 |

| C (Boc quaternary) | ~79 |

| Cα | ~55 |

| Cβ | ~37 |

| C(CH₃)₃ (Boc) | ~28 |

| Note: Approximate chemical shifts are based on typical values for similar structures and data for L-tyrosine hydrochloride.[2] Specific values can vary based on solvent and experimental conditions. |

Infrared spectroscopy is utilized to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-2500 (broad) | O-H Stretch | Carboxylic Acid & Phenol |

| ~3300 | N-H Stretch | Amide (Boc) |

| ~2980 | C-H Stretch | Alkane (Boc & CH₂) |

| ~1728 | C=O Stretch | Carbonyl (Boc) |

| ~1700 | C=O Stretch | Carbonyl (Carboxylic Acid) |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| ~1235 | C-O Stretch | Phenol |

| Note: These are characteristic absorption ranges.[2][3][4][5] The broad O-H band is a result of hydrogen bonding.[2] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters.

-

Sample Preparation : Approximately 10-20 mg of purified Boc-L-tyrosine is weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) within a clean, dry vial.[6] The resulting solution is then transferred to a 5 mm NMR tube.[6]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Spectrometer : A spectrometer with a frequency of 100 MHz or higher is used.[6]

-

Pulse Program : A proton-decoupled pulse sequence is standard.[6]

-

Number of Scans : Due to the low natural abundance of ¹³C, 1024 or more scans may be required depending on the sample concentration.[6]

-

Relaxation Delay : A delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.[6]

-

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of the dry Boc-L-tyrosine sample in an agate mortar.[6]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]

-

Mix the sample and KBr by grinding until a fine, homogeneous powder is achieved.[6]

-

Transfer the mixture to a pellet-forming die and apply high pressure (typically 8-10 tons) with a hydraulic press to form a transparent or translucent pellet.[6]

-

-

Data Acquisition :

-

Spectrometer : A Fourier Transform Infrared (FT-IR) spectrometer is used.[6]

-

Mode : Data is collected in Transmittance mode.[6]

-

Spectral Range : The typical range is 4000-400 cm⁻¹.[6]

-

Resolution : A resolution of 4 cm⁻¹ is standard.[6]

-

Background : A background spectrum of a pure KBr pellet is collected prior to analyzing the sample.[6]

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as Boc-L-tyrosine, from initial sample handling to final structural confirmation.

Caption: Workflow for the spectroscopic characterization of Boc-L-tyrosine.

References

The Versatility of Boc-L-tyrosine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-L-tyrosine (Boc-L-tyrosine) is a pivotal building block in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique structural features—a protected amino group, a carboxylic acid, and a phenolic hydroxyl group—provide chemists with multiple points for modification, enabling the creation of complex peptides, peptidomimetics, and small molecules with tailored pharmacological profiles. The Boc protecting group ensures stability during synthetic manipulations and allows for controlled deprotection, making it an ideal starting material for solid-phase peptide synthesis (SPPS) and solution-phase chemistry.[1] This technical guide delves into the core applications of Boc-L-tyrosine in the development of opioid receptor modulators, integrin antagonists, and tyrosine kinase inhibitors, providing detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways and synthetic workflows.

Core Properties of Boc-L-tyrosine

Boc-L-tyrosine is a white to off-white crystalline powder with good solubility in many organic solvents.[1] The tert-butyloxycarbonyl (Boc) group provides protection for the α-amino group, preventing its participation in unwanted reactions during peptide coupling or other synthetic transformations. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA).[2]

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.3 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 133-135 °C |

| Optical Rotation [α]20/D | +3.0° (c = 2 in acetic acid) |

| Solubility | Soluble in DMF, DCM, Chloroform |

Boc-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-tyrosine is a fundamental reagent in Boc-strategy SPPS, a powerful technique for the stepwise synthesis of peptides on a solid support. The process involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a resin.

General Workflow for Boc-SPPS

General workflow for Boc solid-phase peptide synthesis (SPPS).

I. Boc-L-tyrosine in Opioid Receptor Modulators

The phenolic hydroxyl group of tyrosine is a critical pharmacophore for binding to opioid receptors. Modifications of the tyrosine residue, often starting from Boc-L-tyrosine, have led to the development of potent and selective opioid receptor agonists and antagonists. A notable example is the incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) to create highly selective delta-opioid receptor antagonists.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade leading to analgesia and other physiological effects. Antagonists containing modified tyrosine residues, such as the Dmt-Tic pharmacophore, block this signaling.

Opioid receptor signaling pathway and the antagonistic action of Dmt-Tic peptides.

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) and antagonist potencies (pA2) of various Dmt-Tic containing peptidomimetics for the delta (δ) and mu (μ) opioid receptors.

| Compound | Structure | Ki (nM) δ-Receptor | Ki (nM) μ-Receptor | pA2 (δ-Receptor) | Reference |

| Dmt-Tic-NH-CH(Ph)-CH₂-Ph | N,N-dimethyl-Dmt-Tic-NH-CH(Ph)-CH₂-Ph | 0.035 | - | 9.47 | [3] |

| Dmt-Tic-NH-CH(Ph)-Ph | N,N-dimethyl-Dmt-Tic-NH-CH(Ph)-Ph | 0.454 | - | 8.14 | [3] |

| Dimeric Dmt-Tic Analogue 8 | Dimeric structure with diaminoalkane linker | 0.06 | 1.37 | 11.28 | [4] |

| Dimeric Dmt-Tic Analogue 18 | Dimeric structure with pyrazinone linker | 0.12 | 2.15 | 10.42 | [4] |

Experimental Protocols

Synthesis of Boc-2',6'-dimethyl-L-tyrosine:

A reported three-step synthesis utilizes a microwave-assisted Negishi coupling.[5]

-

Step 1: Synthesis of Boc-L-3,5-diiodotyrosine methyl ester: To a solution of Boc-L-tyrosine methyl ester in a suitable solvent, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. Stir at room temperature until the reaction is complete. Purify the product by column chromatography.

-

Step 2: Microwave-assisted Negishi coupling: In a microwave vial, combine Boc-L-3,5-diiodotyrosine methyl ester, dimethylzinc, and a palladium catalyst such as Pd(PPh₃)₄ in an appropriate solvent like THF. Irradiate in a microwave reactor at a set temperature and time.

-

Step 3: Saponification: Treat the resulting Boc-2',6'-dimethyl-L-tyrosine methyl ester with a base such as lithium hydroxide in a mixture of THF and water to hydrolyze the ester. Acidify the reaction mixture and extract the product to yield Boc-2',6'-dimethyl-L-tyrosine.

Solid-Phase Synthesis of DIPP-NH₂ (Dmt-Tic-Ile-Phe-NH₂):

This protocol is adapted from a published procedure.[6]

-

Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% 4-methylpiperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: For each amino acid (Phe, Ile, Tic), pre-activate 3 equivalents of the Fmoc-protected amino acid with 3 equivalents of TBTU and 9 equivalents of DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1.5 hours. Wash the resin with DMF.

-

Final Coupling: For the last amino acid, use Boc-Dmt-OH. Pre-activate 3 equivalents with 3 equivalents of DIC and 3 equivalents of HOBt in DMF. Couple to the deprotected peptide-resin.

-

Cleavage and Deprotection: After the final coupling, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/water/triisopropylsilane 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Opioid Receptor Binding Assay Protocol:

This is a general protocol for a competitive radioligand binding assay.[7][8]

-

Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human μ- or δ-opioid receptor).

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand (e.g., [³H]DAMGO for μ-receptor or [³H]Naltrindole for δ-receptor) and cell membranes.

-

Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).

-

Competitive Binding: Radioligand, cell membranes, and varying concentrations of the test compound (e.g., Dmt-Tic peptide).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

II. Boc-L-tyrosine in Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. Peptidomimetics containing a modified tyrosine residue, often synthesized from Boc-L-tyrosine, can act as potent and selective integrin antagonists, with applications in cancer therapy and anti-inflammatory treatments.

Integrin Signaling Pathway in Cancer

Integrin binding to the extracellular matrix (ECM) triggers intracellular signaling cascades that promote cell survival, proliferation, and migration. Integrin antagonists can block these pathways, thereby inhibiting tumor growth and metastasis.

Integrin signaling in cancer and its inhibition by RGD antagonists.

Quantitative Data: Integrin Antagonist Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various compounds, some of which are derived from or are analogues of structures that can be synthesized using Boc-L-tyrosine derivatives, against αvβ3 integrin.

| Compound | Description | IC₅₀ (nM) for αvβ3 | Reference |

| Cilengitide | Cyclic RGD peptide | 0.54 - 29 | [7][9] |

| MSR01R | Small molecule antagonist | 1300 | [10] |

| MSR01S | Small molecule antagonist | 1000 | [10] |

| DOTA-peptidomimetic | RGD peptidomimetic | 219 | [11] |

Experimental Protocols

General Solid-Phase Synthesis of RGD Peptidomimetics:

-

Resin and Linker Selection: Choose an appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).

-

First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.

-

Peptide Elongation: Perform cycles of Boc deprotection (TFA/DCM), neutralization (DIEA/DCM), and coupling of the subsequent Boc-protected amino acids (including Boc-L-tyrosine or its derivatives) using standard coupling reagents (e.g., HBTU/HOBt/DIEA).

-

Cyclization (if applicable): For cyclic peptides, after assembling the linear sequence, deprotect the side chains intended for cyclization and perform the cyclization reaction on the solid support or after cleavage.

-

Cleavage and Purification: Cleave the peptidomimetic from the resin and deprotect the remaining side chains using a suitable cleavage cocktail. Purify the product by RP-HPLC.

Cell Adhesion Assay Protocol:

This protocol describes a method to measure the inhibition of integrin-mediated cell adhesion.[4][12][13][14]

-

Plate Coating: Coat a 96-well microtiter plate with an ECM protein (e.g., vitronectin or fibronectin) at a specific concentration (e.g., 1-10 µg/mL) overnight at 4°C.

-

Blocking: Wash the plate with PBS and block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Cell Preparation: Culture cells that express the integrin of interest (e.g., human melanoma cells expressing αvβ3). Label the cells with a fluorescent dye (e.g., Calcein-AM).

-

Inhibition: Pre-incubate the fluorescently labeled cells with various concentrations of the test compound (integrin antagonist) for a specified time.

-

Adhesion: Add the cell-inhibitor mixture to the coated wells and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Plot the percentage of cell adhesion against the log concentration of the inhibitor to determine the IC₅₀ value.

III. Boc-L-tyrosine in Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of tyrosine residues on proteins. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. Boc-L-tyrosine and its derivatives can serve as starting materials or key intermediates in the synthesis of tyrosine kinase inhibitors (TKIs), such as analogues of Gefitinib and Dasatinib.

Tyrosine Kinase Signaling Pathway

Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), are activated by ligand binding, leading to dimerization, autophosphorylation, and the initiation of downstream signaling pathways that promote cell growth and survival. TKIs block this process by competing with ATP for binding to the kinase domain.

Tyrosine kinase signaling and its inhibition by TKIs.

Quantitative Data: Tyrosine Kinase Inhibitory Activity

The following table shows the IC₅₀ values for some tyrosine kinase inhibitors. While the direct synthesis of these specific compounds from Boc-L-tyrosine is not always the primary route, derivatives and analogues can be synthesized using Boc-L-tyrosine as a key building block.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Dasatinib-L-arginine derivative | Csk | 4.4 | [15] |

| Dasatinib-L-arginine derivative | Src | <0.25 | [15] |

| Dasatinib-L-arginine derivative | Abl | <0.45 | [15] |

| PD 158780 | EGFR | 0.08 | [16] |

Experimental Protocols

General Synthesis Strategy for TKI Analogues using Boc-L-tyrosine:

The synthesis of TKI analogues can involve coupling Boc-L-tyrosine or a derivative to a core heterocyclic scaffold.

-

Scaffold Synthesis: Synthesize the core heterocyclic structure of the TKI (e.g., a quinazoline or thiazole ring system).

-

Boc-Tyr-OH Activation: Activate the carboxylic acid of Boc-L-tyrosine using a suitable coupling agent (e.g., HATU, HOBt/EDC).

-

Coupling Reaction: React the activated Boc-L-tyrosine with an amino group on the heterocyclic scaffold to form an amide bond.

-

Boc Deprotection: Remove the Boc group with TFA to liberate the amino group of the tyrosine moiety.

-

Further Functionalization: The newly exposed amino group or the phenolic hydroxyl group of the tyrosine can be further modified to generate a library of analogues.

-

Purification: Purify the final compounds using column chromatography or preparative HPLC.

Tyrosine Kinase Inhibition Assay Protocol:

This is a general protocol for an in vitro kinase assay.[17][18][19]

-

Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, and DTT).

-

Reaction Components: In a microplate, combine the tyrosine kinase enzyme, a peptide or protein substrate containing a tyrosine residue, and varying concentrations of the test inhibitor.

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined time.

-

Termination: Stop the reaction by adding a quench solution (e.g., EDTA or phosphoric acid).

-

Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP. This can be done by spotting the reaction mixture onto a phosphocellulose paper and washing away the free ATP.

-

Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter or by autoradiography. For non-radioactive assays, a specific antibody that recognizes the phosphorylated tyrosine can be used in an ELISA-based format.

-

Data Analysis: Plot the percentage of kinase activity against the log concentration of the inhibitor to determine the IC₅₀ value.

Conclusion

Boc-L-tyrosine is an indispensable tool in medicinal chemistry, providing a versatile platform for the design and synthesis of a wide range of biologically active molecules. Its strategic use in the construction of opioid receptor modulators, integrin antagonists, and tyrosine kinase inhibitors highlights its importance in modern drug discovery. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, leading to the development of more potent, selective, and metabolically stable therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel compounds based on the Boc-L-tyrosine scaffold.

References

- 1. Boc-Tyr-OH 98 3978-80-1 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of potent alphavbeta3-integrin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptide sequences. The tert-butyloxycarbonyl (Boc) group, a cornerstone in the field, has played a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield. This technical guide provides a comprehensive examination of the Boc protecting group, its underlying chemistry, detailed experimental protocols, and a comparative analysis of its application in modern peptide synthesis.

Core Principles: The Chemistry of the Boc Protecting Group

The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This prevents the amino group from engaging in undesirable side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence.[1] The Boc group's utility is defined by its stability under neutral and basic conditions and its facile cleavage under acidic conditions.[2] This acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group offers temporary protection of the α-amino group, while more acid-stable, benzyl-based groups provide semi-permanent protection for amino acid side chains.[2]

Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid's α-amino group is most commonly achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][] The amino group acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[3]

Mechanism of Boc Deprotection

The defining feature of the Boc group is its removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[][5] The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] This unstable intermediate readily decarboxylates, releasing the free amine of the peptide and carbon dioxide.[1]

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive residues like tryptophan, cysteine, or methionine, scavengers are often added to the deprotection solution.[5][6]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-SPPS is a cyclical process that involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support, typically a resin.[5] The cycle consists of three main steps: deprotection, neutralization, and coupling.[5]

Boc vs. Fmoc: A Comparative Analysis

The primary alternative to the Boc strategy in SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The choice between these two methodologies is a critical decision in peptide synthesis.

Key Differences

The fundamental difference lies in their deprotection chemistry. Boc is acid-labile, while Fmoc is base-labile.[7] This dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage conditions.[7]

| Feature | Boc-SPPS | Fmoc-SPPS |

| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[8] | 20-50% Piperidine in Dimethylformamide (DMF)[8] |

| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-Butyl-based (e.g., tBu) |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[8] | Trifluoroacetic acid (TFA)[8] |

| Chemistry | Harsher, repeated acid treatment | Milder, base deprotection and final acid cleavage |

| Compatibility | Good for hydrophobic sequences prone to aggregation[9] | Suitable for acid-sensitive residues and modifications[9] |

| Automation | More complex due to corrosive reagents[9] | Readily automated[9] |

| Cost | Can be more cost-effective for some reagents[9] | May have higher initial reagent costs, but can be more cost-effective overall[9] |

Performance and Purity

While direct, side-by-side quantitative comparisons for the same peptide are not always abundant in the literature, general performance trends can be inferred. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[9][] It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[9]

However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can offer advantages.[9][11] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[9]

| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency in Boc-SPPS | Primary Challenges & Side Reactions |

| High Efficiency / Low Side Reactions | Ala, Gly, Leu, Phe, Trp, Val | >99% | Minimal under standard conditions.[12] |

| Sterically Hindered | Ile, Val, Thr | 98-99% | Slower reaction kinetics requiring extended coupling times or more potent activating agents.[12] |

| Side-Chain Reactive (Acylation) | Ser, Thr | 98-99% | O-acylation of the side-chain hydroxyl group can occur.[12] |

| Side-Chain Reactive (Other) | Asp, Asn, Gln, His, Arg | Variable | Aspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln), side-chain modification (His, Arg).[12] |

Experimental Protocols

Protocol for Boc Protection of an Amino Acid

This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[3]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-